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molecular formula C11H8ClNO2 B8426171 2-(6-Chloro-3-pyridyl)-1-(2-furyl)-1-ethanone

2-(6-Chloro-3-pyridyl)-1-(2-furyl)-1-ethanone

Cat. No. B8426171
M. Wt: 221.64 g/mol
InChI Key: LQSVDFBZKRZVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07396836B2

Procedure details

To a mixture of 2-furaldehyde (7.9 g, 82.2 mmol) and zinc (II) iodide (110 mg, 0.345 mmol) was dropwise added trimethylsilyl cyanide (11.0 ml, 82.5 mmol) over 10 minutes at 0° C. under an atmosphere of nitrogen gas, followed by stirring as it was. After 30 minutes, the reaction mixture was diluted with tetrahydrofuran (200 ml) and then cooled to −78° C. A 1.0M solution of lithium bis(trimethylsilyl)amide in tetrahydrofuran (86 ml, 86 mmol) was added dropwise thereto over 1 hour and then a solution of (6-chloro-3-pyridyl)methyl methanesulfonate (18.1 g, 81.7 mmol) in tetrahydrofuran (50 ml) was added dropwise over 1.5 hours thereto, followed by stirring while gradually elevated to room temperature. After 12.5 hours, a 1.0M solution of tetrabutylammonium fluoride in tetrahydrofuran (86 ml, 86 mmol) was added thereto, followed by stirring as it was. After further 30 minutes, the reaction mixture was diluted with a saturated aqueous ammonium chloride solution and ethyl acetate. The resulting organic layer was washed with a saturated aqueous ammonium chloride solution twice, dried over anhydrous sodium sulfate and concentrated. The residue was subjected to silica gel column chromatography (elution solvent; hexane, hexane:ethyl acetate=10:1, 4:1, 3:1, and 2:1) and then suspended in hexane. Subsequently, the resulting precipitates were collected by filtration, to give the title compound (11.9 g, 54%) as a pale brown solid.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
Quantity
110 mg
Type
catalyst
Reaction Step Two
Quantity
11 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
86 mL
Type
solvent
Reaction Step Four
Quantity
18.1 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
86 mL
Type
solvent
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Seven
Yield
54%

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=[O:7].C[Si](C#N)(C)C.C[Si]([N-][Si](C)(C)C)(C)C.[Li+].CS(O[CH2:29][C:30]1[CH:31]=[N:32][C:33]([Cl:36])=[CH:34][CH:35]=1)(=O)=O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1.[Cl-].[NH4+].C(OCC)(=O)C.[I-].[Zn+2].[I-]>[Cl:36][C:33]1[N:32]=[CH:31][C:30]([CH2:29][C:6]([C:2]2[O:1][CH:5]=[CH:4][CH:3]=2)=[O:7])=[CH:35][CH:34]=1 |f:2.3,5.6,8.9,11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
7.9 g
Type
reactant
Smiles
O1C(=CC=C1)C=O
Name
Quantity
110 mg
Type
catalyst
Smiles
[I-].[Zn+2].[I-]
Step Three
Name
Quantity
11 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Name
Quantity
86 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
18.1 g
Type
reactant
Smiles
CS(=O)(=O)OCC=1C=NC(=CC1)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
86 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
by stirring as it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
at 0° C.
WAIT
Type
WAIT
Details
over 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
by stirring
CUSTOM
Type
CUSTOM
Details
while gradually elevated to room temperature
WAIT
Type
WAIT
Details
After 12.5 hours
Duration
12.5 h
STIRRING
Type
STIRRING
Details
by stirring as it
WAIT
Type
WAIT
Details
After further 30 minutes
Duration
30 min
WASH
Type
WASH
Details
The resulting organic layer was washed with a saturated aqueous ammonium chloride solution twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The residue was subjected to silica gel column chromatography (elution solvent; hexane, hexane:ethyl acetate=10:1, 4:1, 3:1, and 2:1)
CUSTOM
Type
CUSTOM
Details
Subsequently, the resulting precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C(C=N1)CC(=O)C=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 11.9 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 65.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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